molecular formula C22H14N6O3 B293018 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B293018
M. Wt: 410.4 g/mol
InChI Key: TZVXSCGPYDWOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, also known as CNM-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has shown potential applications in various scientific research fields, including medicinal chemistry, cancer research, and neurobiology. In medicinal chemistry, 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function.

Mechanism of Action

The mechanism of action of 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), which play important roles in various cellular processes, including cell cycle progression, neuronal development, and apoptosis.
Biochemical and Physiological Effects:
6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and improvement of cognitive function. In addition, 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to have neuroprotective effects and to improve the survival of neurons under stress conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its ability to inhibit the activity of certain enzymes, which can be useful in studying cellular processes. However, one limitation of using 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research involving 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on cellular processes. Additionally, future research could focus on improving the solubility of 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to make it more practical for use in lab experiments.

Synthesis Methods

6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-nitroaniline with 2-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in the presence of a base. The resulting intermediate is then reacted with cyanomethyl ether to produce 6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

properties

Molecular Formula

C22H14N6O3

Molecular Weight

410.4 g/mol

IUPAC Name

6-(cyanomethoxy)-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C22H14N6O3/c1-14-19-20(15-7-9-17(10-8-15)28(29)30)18(13-24)22(31-12-11-23)25-21(19)27(26-14)16-5-3-2-4-6-16/h2-10H,12H2,1H3

InChI Key

TZVXSCGPYDWOND-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=C(C(=N2)OCC#N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)OCC#N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.